molecular formula C21H14Cl2FN3S2 B2806689 3-{[(3,4-dichlorophenyl)methyl]sulfanyl}-6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazine CAS No. 923679-49-6

3-{[(3,4-dichlorophenyl)methyl]sulfanyl}-6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazine

Cat. No.: B2806689
CAS No.: 923679-49-6
M. Wt: 462.38
InChI Key: MUSWWHLPNQRGNF-UHFFFAOYSA-N
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Description

“3-{[(3,4-dichlorophenyl)methyl]sulfanyl}-6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazine” is a complex organic compound that belongs to the class of thiazoles. Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-{[(3,4-dichlorophenyl)methyl]sulfanyl}-6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazine” typically involves multi-step organic reactions. The process may include:

    Formation of the thiazole ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the pyridazine moiety: This step may involve the reaction of the thiazole intermediate with a pyridazine derivative under specific conditions.

    Attachment of the 3,4-dichlorobenzylthio group: This can be done through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.

    Reduction: Reduction reactions could occur at various functional groups, potentially altering the compound’s biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions may be used to modify the compound, introducing different functional groups.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halides, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce new aromatic or aliphatic groups.

Scientific Research Applications

“3-{[(3,4-dichlorophenyl)methyl]sulfanyl}-6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazine” may have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Possible development as a pharmaceutical agent due to its structural features that may interact with biological targets.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Binding to enzymes: Inhibiting or activating enzymatic activity.

    Interaction with receptors: Modulating receptor activity in biological systems.

    Pathway modulation: Affecting signaling pathways within cells.

Comparison with Similar Compounds

Similar Compounds

    Thiazole derivatives: Compounds with similar thiazole rings but different substituents.

    Pyridazine derivatives: Compounds with pyridazine rings and various functional groups.

    Fluorophenyl compounds: Molecules containing fluorophenyl groups with different chemical backbones.

Uniqueness

The uniqueness of “3-{[(3,4-dichlorophenyl)methyl]sulfanyl}-6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazine” lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to other similar compounds.

For precise and detailed information, consulting scientific literature and databases is recommended

Properties

IUPAC Name

5-[6-[(3,4-dichlorophenyl)methylsulfanyl]pyridazin-3-yl]-2-(4-fluorophenyl)-4-methyl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14Cl2FN3S2/c1-12-20(29-21(25-12)14-3-5-15(24)6-4-14)18-8-9-19(27-26-18)28-11-13-2-7-16(22)17(23)10-13/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUSWWHLPNQRGNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)F)C3=NN=C(C=C3)SCC4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14Cl2FN3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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